6-(4-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol
Description
The compound 6-(4-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol is a pyrimidine derivative featuring a 4-methoxyphenyl substituent at the 6-position and a sulfanyl-linked 5-methyl-2-phenyl-1,3-oxazole moiety at the 2-position. Its structural complexity arises from the integration of heterocyclic systems (pyrimidine and oxazole) and functional groups (sulfanyl, methoxy), which are often associated with diverse biological activities, including kinase inhibition or antimicrobial effects . For example, sulfanyl-linked pyrimidines are known to modulate enzyme binding via thioether-mediated hydrophobic interactions, while methoxyphenyl groups enhance solubility and π-π stacking .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-14-19(23-21(28-14)16-6-4-3-5-7-16)13-29-22-24-18(12-20(26)25-22)15-8-10-17(27-2)11-9-15/h3-12H,13H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVFIZIMEIDYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}pyrimidin-4-ol is a novel pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antiproliferative effects against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against several human cancer cell lines. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, are summarized in Table 1 below.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 0.45 | |
| HT-29 (Colon) | 0.38 | |
| M21 (Melanoma) | 0.50 | |
| NCI-H460 (Lung) | 0.42 | |
| HCT116 (Colon) | 0.48 |
These results indicate that the compound is particularly effective against breast and colon cancer cells.
The mechanism by which this compound exerts its antiproliferative effects appears to involve multiple pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cells from progressing to DNA synthesis.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications to the methoxyphenyl and oxazole groups have been explored:
- Methoxy Group Positioning : Variations in the position of the methoxy group on the phenyl ring significantly affect the potency of the compound.
- Oxazole Substituents : The presence of different substituents on the oxazole ring alters both solubility and binding affinity to target proteins.
Table 2 summarizes key findings from SAR studies:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methoxy | Para | Increased potency |
| Methyl | 5-position | Enhanced solubility |
| Halogen | Various | Variable effects based on electronegativity |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : In a preclinical model using MCF7 cells, treatment with this compound resulted in a significant reduction in tumor volume compared to controls, suggesting its potential as a therapeutic agent in breast cancer.
- Combination Therapy : When combined with standard chemotherapeutics, such as doxorubicin, this compound showed synergistic effects, enhancing overall efficacy while reducing side effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties of the Target Compound and Analogs
Substituent Effects on Bioactivity
- Oxazole vs. Tetrazole/Oxadiazole: The target compound’s 5-methyl-2-phenyloxazole group provides moderate steric bulk and hydrophobic interactions, whereas analogs with tetrazole (e.g., ) or oxadiazole (e.g., ) substituents may enhance hydrogen bonding or metabolic stability.
- Methoxyphenyl vs. Difluorophenyl : The 4-methoxyphenyl group in the target compound likely improves solubility compared to the difluorophenyl analog (), which prioritizes halogen bonding for target engagement .
- Sulfanyl Linkers : All compounds feature sulfanyl (-S-) linkages, but their positioning varies. The target’s oxazole-sulfanyl group offers flexibility, while the tetrazole-sulfanyl in may restrict conformational mobility, affecting binding specificity .
Computational Similarity Assessment
Using molecular fingerprinting (e.g., Morgan fingerprints) and Tanimoto coefficients (Tc), the target compound shows moderate similarity to G807-0574 (Tc ≈ 0.65–0.70) due to shared pyrimidin-4-ol and sulfanyl motifs. However, Tc drops significantly with the triazole-containing analog (, Tc ≈ 0.35–0.40), highlighting the impact of heterocycle substitution on similarity metrics . Activity cliffs—where minor structural changes cause drastic bioactivity shifts—are plausible. For example, replacing methoxyphenyl with fluorophenyl (as in ) could alter target affinity due to electronic effects .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
